5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one
Overview
Description
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one: is a heterocyclic compound with the molecular formula C11H12BrFN2O It is a derivative of benzodiazole, characterized by the presence of bromine, fluorine, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and tert-butylamine.
Nitration: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of amines or alcohols.
Scientific Research Applications
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-tert-butyl-6-chloro-3H-1,3-benzodiazol-2-one: Similar structure with chlorine instead of fluorine.
5-Bromo-1-tert-butyl-6-methyl-3H-1,3-benzodiazol-2-one: Similar structure with a methyl group instead of fluorine.
5-Bromo-1-tert-butyl-6-iodo-3H-1,3-benzodiazol-2-one: Similar structure with iodine instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogens. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-3-tert-butyl-5-fluoro-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c1-11(2,3)15-9-5-7(13)6(12)4-8(9)14-10(15)16/h4-5H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQOICSLNWFKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC(=C(C=C2NC1=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144749 | |
Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-67-9 | |
Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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